1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
Description
This compound features a quinoline core substituted at position 6 with a chlorine atom and at position 3 with a 4-methoxybenzenesulfonyl group. Position 4 of the quinoline is linked to a piperidine ring bearing a carboxamide group at its 4-position. The structure combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-16-3-5-17(6-4-16)31(28,29)20-13-25-19-7-2-15(23)12-18(19)21(20)26-10-8-14(9-11-26)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKKIZFPUQTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development.
Mode of Action
For instance, 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies. It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities.
Pharmacokinetics
For instance, 4-Methoxybenzenesulfonyl chloride, a compound with a similar structure, has a molecular weight of 206.65.
Result of Action
For instance, some heterocycles with one nitrogen [piperidine] have shown a significant reduction of immobility time in the mouse tail suspension test.
Action Environment
For instance, 4-Methoxybenzenesulfonyl chloride is typically stored at 2-8°C.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Analogues
A. 1-(6-Chloro-3-(4-(Methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()
- Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a 4-(methylsulfonyl)piperazine-1-carbonyl moiety. The piperidine ring is substituted with a phenyl group and nitrile.
- The nitrile group may influence metabolic stability .
B. 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline ()
- Structural Differences : Lacks the 4-methoxybenzenesulfonyl and carboxamide groups. Features pyrrolidine and piperidine substituents.
- Implications : The absence of sulfonyl and carboxamide groups reduces hydrogen-bonding capacity, likely affecting target binding specificity .
Piperidine-4-Carboxamide Derivatives
B. 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxamide ()
- Structural Differences: Substitutes the quinoline core with a chloropyridinylmethyl group.
Q & A
Q. Key Controls :
- Monitor reactions via TLC/HPLC to track intermediate formation .
- Optimize temperature (e.g., 80–100°C for coupling) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yield .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Level: Basic
Methodological Answer:
Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons, piperidine carboxamide at δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₄H₂₃ClN₃O₄S; calc. 508.09 g/mol) .
- HPLC : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Advanced Validation :
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl group orientation .
- FT-IR : Identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxybenzenesulfonyl group in biological activity?
Level: Advanced
Methodological Answer:
Experimental Design :
Analog Synthesis : Prepare derivatives with:
- Varying sulfonyl substituents (e.g., 4-methyl, 4-fluoro) .
- Modified methoxy groups (e.g., ethoxy, hydroxyl) .
Biological Assays :
- Antimicrobial : MIC testing against Gram-positive/negative bacteria .
- Anticancer : MTT assays on glioblastoma cell lines (e.g., U87-MG) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess sulfonyl group interactions with target enzymes (e.g., topoisomerase II) .
Q. Data Interpretation :
- Correlate substituent electronegativity/steric effects with activity. For example, electron-withdrawing groups (e.g., -F) may enhance enzyme inhibition .
What strategies are recommended for resolving discrepancies in reported biological activities of quinoline-sulfonyl-piperidine derivatives?
Level: Advanced
Methodological Answer:
Root Causes of Discrepancies :
Q. Resolution Strategies :
Standardized Protocols : Use harmonized assay conditions (e.g., 48-hour incubation, 10% FBS) .
Isomer Isolation : Separate stereoisomers via chiral HPLC and test individually .
Meta-Analysis : Compare substituent trends across studies (e.g., chloro vs. fluoro analogs in antimicrobial activity) .
What in vitro and in vivo models are suitable for investigating the compound's mechanism of action, particularly its interaction with biological targets?
Level: Advanced
Methodological Answer:
In Vitro Models :
Q. In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
